molecular formula C39H52O14 B1151736 Jatrophane 4 CAS No. 210108-88-6

Jatrophane 4

Cat. No.: B1151736
CAS No.: 210108-88-6
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Mechanism of Action

Target of Action

Jatrophane 4, like other jatrophane diterpenes, primarily targets P-glycoprotein . P-glycoprotein is a powerful efflux transporter that plays a crucial role in multidrug resistance by decreasing the intracellular concentration of drugs . This compound acts as a potent inhibitor of P-glycoprotein, thereby reversing multidrug resistance .

Mode of Action

It is known that jatrophane diterpenes interact with their targets, such as p-glycoprotein, and cause changes that can lead to the reversal of multidrug resistance . This interaction likely involves the binding of the compound to the target, which can alter the target’s function and disrupt its ability to efflux drugs .

Biochemical Pathways

This compound, as a member of the jatrophane diterpenes, is involved in the casbene-derived diterpenes biosynthetic pathway . This pathway leads to the formation of various diterpenes, including casbanes, jatrophanes, and tiglianes . The compound’s interaction with P-glycoprotein can affect various downstream effects, such as the reversal of multidrug resistance .

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may enhance the bioavailability of drugs that are substrates of this transporter .

Result of Action

The primary result of this compound’s action is the reversal of multidrug resistance . By inhibiting P-glycoprotein, it increases the intracellular concentration of various drugs, enhancing their efficacy . This makes this compound a potential candidate for use in combination therapies to overcome drug resistance .

Chemical Reactions Analysis

Types of Reactions: Jatrophane 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with unique biological activities .

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITHKWWZWFNDND-WZUBBBPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098138
Record name (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210108-88-6
Record name (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210108-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How was Jatrophane 4 characterized in the research?

A1: The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. This included the use of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy experiments were crucial in determining the compound's structure. These experiments included:

  • 2D NMR: Heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) [].

Q2: Are there any known structure-activity relationships (SAR) for this compound or related compounds?

A3: While the provided research doesn't delve into specific SAR studies for this compound, it highlights a key observation regarding the biological activity of different diterpene skeletons within Euphorbia taurinensis All. The study demonstrated that ingenane diterpenes exhibited cytotoxic activity against L5178 mouse lymphoma cells, while jatrophane diterpenes (including this compound) did not []. This suggests that the ingenane skeleton may be essential for the observed cytotoxicity in this context. Further research is necessary to investigate modifications to the jatrophane skeleton and their potential impact on biological activity.

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